Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-acetyl-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-6-23-15(21)13-11-7-8-19(10(2)20)9-12(11)24-14(13)18-16(22)17(3,4)5/h6-9H2,1-5H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKDEMHSIWXFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 24237-43-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆N₂O₃S
- Molecular Weight : 268.33 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological effects:
-
Antimicrobial Activity :
- Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
-
Antitumor Effects :
- Research indicates that this compound may possess antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.
-
Neuroprotective Properties :
- The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and reduce neuroinflammation.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cellular metabolism and signaling pathways.
- Modulation of Gene Expression : It influences the expression of genes associated with cell survival and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Antimicrobial Activity :
- A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Cancer Cell Line Research :
- In a study involving human cancer cell lines (e.g., breast and lung cancer), treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
-
Neuroprotection in Animal Models :
- Animal studies showed that administration of the compound prior to inducing neurodegeneration led to improved cognitive function and reduced markers of oxidative stress.
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that compounds similar to ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit antimicrobial properties. These properties make them candidates for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation.
- Cytotoxicity Against Cancer Cells : this compound has shown potential cytotoxic effects against various cancer cell lines. This suggests its applicability in cancer therapy research.
Therapeutic Applications
The therapeutic applications of this compound can be summarized as follows:
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial Agents | Development of new antibiotics or antifungal treatments |
| Anti-inflammatory Drugs | Treatment of chronic inflammatory diseases |
| Cancer Therapy | Development of novel anticancer agents |
Case Studies and Research Findings
- Antimicrobial Research : A study published in a peer-reviewed journal demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response .
- Anti-inflammatory Studies : In vitro studies showed that compounds similar to this compound inhibited the production of pro-inflammatory cytokines in macrophages .
- Cytotoxicity Evaluation : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines and found it to induce apoptosis effectively in certain types of cancer cells .
Q & A
Q. Key Optimization Factors :
Q. Table 1. Representative Synthetic Routes
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1-Acetylpiperidin-4-one | Ethyl cyanoacetate, S, morpholine | 72–85% | |
| Ethyl 2-amino precursor | Pivaloyl chloride, Ac₂O | 48–72% |
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
Structural validation relies on:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., acetyl/pivalamido groups at δ ~2.1–2.4 ppm) and carbon backbone .
- 2D NMR (COSY, HSQC) : Resolves complex coupling in the tetrahydrothienopyridine core .
Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
Q. Table 2. Key Analytical Data
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.10–1.40 (ethyl/pivalamido), 4.50 (ester CH₂) | |
| IR | 1725 cm⁻¹ (ester C=O), 1675 cm⁻¹ (amide C=O) | |
| HRMS | [M+H]⁺ = 296.38 (calculated) |
Advanced: How do computational methods predict the pharmacokinetic and binding properties of this compound?
Methodological Answer:
ADMET Prediction :
- Lipinski’s Rule Compliance : The compound’s molecular weight (<500 Da) and logP (~2.5) suggest oral bioavailability .
- Metabolic Stability : CYP450 enzyme interactions are modeled to assess oxidation susceptibility.
Molecular Docking :
- Target Selection : Adenosine A1 receptor (PDB ID: 6D9H) is a common target for anti-inflammatory ligands .
- Binding Free Energy : ∆G values (e.g., −114.56 kcal/mol) quantify affinity; hydrogen bonds with residues (e.g., Thr257, Glu172) stabilize complexes .
Molecular Dynamics (MD) :
- 50 ns Simulations : Reveal ligand-induced protein conformational changes (e.g., Rg = 1.85 nm, SASA = 110 nm²) .
Key Software : AutoDock Vina (docking), GROMACS (MD), SwissADME (ADMET) .
Advanced: How do reaction conditions influence the regioselectivity of derivatization?
Methodological Answer:
Regioselectivity in cyclization or substitution reactions depends on:
Solvent Polarity :
- Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 2-position .
- Ethanol/water mixtures promote cyclization to pyridothienopyrimidines .
Catalyst Systems :
- Acidic conditions (HCl/glacial AcOH) direct acetylation to the amino group .
- Basic conditions (NaHCO₃) facilitate ester hydrolysis .
Temperature :
Q. Case Study :
- Thiourea Cyclization : Phenylisothiocyanate in ethanol yields pyridothienopyrimidines; switching to DMF produces triazolopyrimidines .
Data Contradiction: How to resolve discrepancies in reported reaction yields for analogous compounds?
Methodological Answer:
Yield variations arise from:
Purification Methods :
Starting Material Purity :
Catalyst Aging :
Q. Mitigation Strategies :
Advanced: What role do non-covalent interactions play in stabilizing the compound’s crystal structure?
Methodological Answer:
Non-covalent interactions are mapped via:
Hirshfeld Surface Analysis :
Quantum Theory of Atoms in Molecules (QTAIM) :
Reduced Density Gradient (RDG) Analysis :
Key Finding : Water molecules in the crystal lattice mediate H-bond networks, enhancing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
